1-(4-Cyanonaphthalen-1-yl)piperidine-4-carboxamide
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Overview
Description
1-(4-Cyanonaphthalen-1-yl)piperidine-4-carboxamide is a chemical compound with the molecular formula C17H17N3O. It is known for its unique structure, which combines a naphthalene ring with a piperidine ring, making it a subject of interest in various scientific fields .
Preparation Methods
The synthesis of 1-(4-Cyanonaphthalen-1-yl)piperidine-4-carboxamide typically involves the reaction of 4-cyanonaphthalene with piperidine-4-carboxylic acid. The reaction conditions often include the use of a suitable solvent and a catalyst to facilitate the formation of the desired product . Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
1-(4-Cyanonaphthalen-1-yl)piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-Cyanonaphthalen-1-yl)piperidine-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including its effects on various cellular processes.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Cyanonaphthalen-1-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets. For example, it has been shown to inhibit DNA gyrase in certain bacterial strains, leading to the disruption of DNA replication and bacterial cell death . The compound’s effects on other molecular pathways are still under investigation.
Comparison with Similar Compounds
1-(4-Cyanonaphthalen-1-yl)piperidine-4-carboxamide can be compared with other piperidine-4-carboxamide derivatives. Similar compounds include:
Piperidine-4-carboxamide: A simpler analog with similar biological activities.
Naphthalene derivatives: Compounds with similar naphthalene structures but different functional groups.
The uniqueness of this compound lies in its combined naphthalene and piperidine structure, which imparts distinct chemical and biological properties.
Properties
CAS No. |
664362-67-8 |
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Molecular Formula |
C17H17N3O |
Molecular Weight |
279.34 g/mol |
IUPAC Name |
1-(4-cyanonaphthalen-1-yl)piperidine-4-carboxamide |
InChI |
InChI=1S/C17H17N3O/c18-11-13-5-6-16(15-4-2-1-3-14(13)15)20-9-7-12(8-10-20)17(19)21/h1-6,12H,7-10H2,(H2,19,21) |
InChI Key |
DFTURVSJKWLGNV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)N)C2=CC=C(C3=CC=CC=C32)C#N |
Origin of Product |
United States |
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